molecular formula C10H12Cl3NO2S B12194180 2,4,5-trichloro-N,N-diethylbenzenesulfonamide CAS No. 4821-32-3

2,4,5-trichloro-N,N-diethylbenzenesulfonamide

Cat. No.: B12194180
CAS No.: 4821-32-3
M. Wt: 316.6 g/mol
InChI Key: ZHJBKURPNXFWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- is a chemical compound characterized by the presence of a benzenesulfonamide group substituted with three chlorine atoms at the 2, 4, and 5 positions, and two ethyl groups attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, oxidized or reduced derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

Benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 3,4,5-trichloro-N,N-diethyl-
  • Benzenesulfonamide, 2,4,6-trichloro-N,N-diethyl-
  • Benzenesulfonamide, 2,4,5-trichloro-N,N-dimethyl-

Uniqueness

Benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- is unique due to its specific substitution pattern and the presence of diethyl groups on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

4821-32-3

Molecular Formula

C10H12Cl3NO2S

Molecular Weight

316.6 g/mol

IUPAC Name

2,4,5-trichloro-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C10H12Cl3NO2S/c1-3-14(4-2)17(15,16)10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3

InChI Key

ZHJBKURPNXFWRH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.